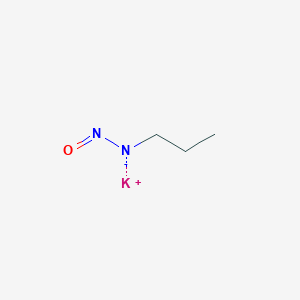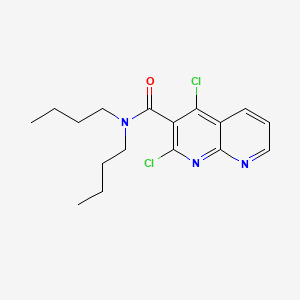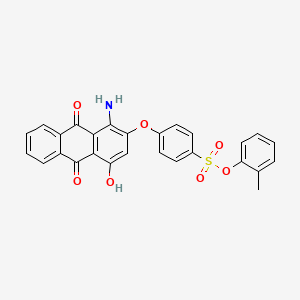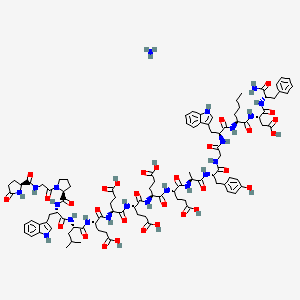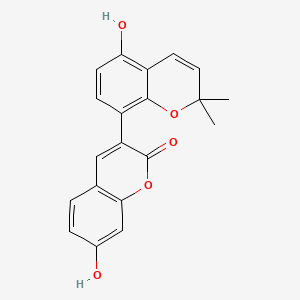
Glabrocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glabrocoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the reaction of phenolic compounds with β-keto esters or aldehydes under acidic or basic conditions. For instance, the Pechmann condensation involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of licorice roots followed by purification processes. The roots are dried, ground, and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Glabrocoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives.
Biology: Glabrocoumarin exhibits antioxidant, antimicrobial, and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: It has shown potential in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: This compound is used in the cosmetic industry for its antioxidant properties and in the food industry as a flavoring agent .
Mécanisme D'action
The mechanism of action of glabrocoumarin involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like caspase-3, which plays a role in apoptosis. Molecular docking studies have suggested that this compound binds to the active site of caspase-3, thereby inhibiting its activity and preventing cell death . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Glabrocoumarin is structurally similar to other coumarin derivatives such as glycycoumarin, glycyrin, and inflacoumarin A. it is unique in its specific pharmacological properties and molecular interactions. For instance, while glycycoumarin and glycyrin also exhibit antioxidant and anti-inflammatory properties, this compound has shown distinct interactions with caspase-3, making it a unique compound in the context of apoptosis inhibition .
Similar Compounds
- Glycycoumarin
- Glycyrin
- Inflacoumarin A
- Licopyranocoumarin
- Isoglycerol
- Neoglycerol
- Licobenzofuran
- Licocoumarone
- Glabrocoumarone
- Gancaonin
- Kanzonol
This compound stands out due to its unique combination of pharmacological activities and its potential applications across various fields. Its ability to interact with specific molecular targets and pathways highlights its significance in scientific research and industrial applications.
Propriétés
Numéro CAS |
866021-47-8 |
|---|---|
Formule moléculaire |
C20H16O5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-16(22)6-5-13(18(14)25-20)15-9-11-3-4-12(21)10-17(11)24-19(15)23/h3-10,21-22H,1-2H3 |
Clé InChI |
QOWFWSZIEKUOSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


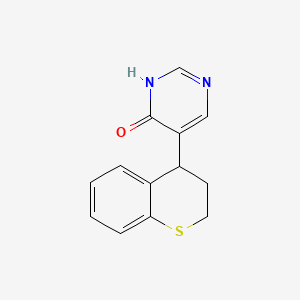
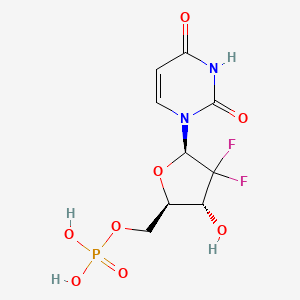
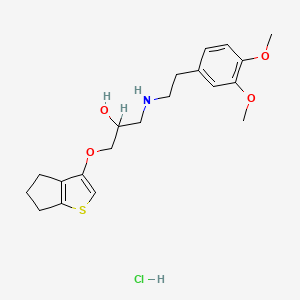
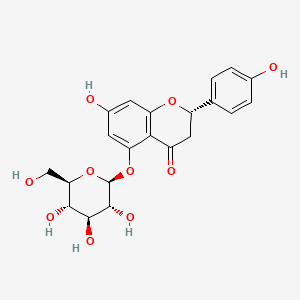

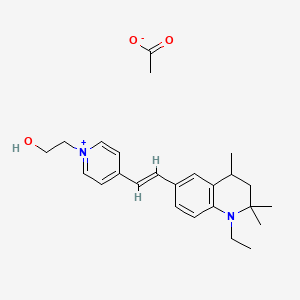
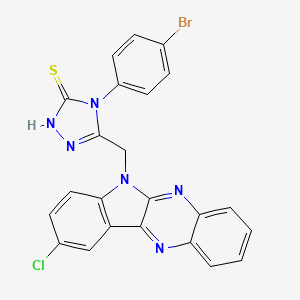
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)
